Ethyl azidoacetate

Catalog No.
S1487588
CAS No.
637-81-0
M.F
C4H7N3O2
M. Wt
129.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl azidoacetate

CAS Number

637-81-0

Product Name

Ethyl azidoacetate

IUPAC Name

ethyl 2-azidoacetate

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

InChI

InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3

InChI Key

HVJJYOAPXBPQQV-UHFFFAOYSA-N

SMILES

CCOC(=O)CN=[N+]=[N-]

Synonyms

azido-aceticaciethylester;ETHYLAZIDACETATE;ETHYL AZIDOACETATE;AZIDOACETIC-ACID-ETHYL-ESTER;ETHYL AZIDOACETATE SOLUTION, 25% IN ETHANOL;ETHYL AZIDOACETATE SOLUTION, 30% IN METHYLENECHLORIDE;ETHYL AZIDOACETATE SOLUTION, 25% IN TOLUENE;ethyl azidoacetat

Canonical SMILES

CCOC(=O)CN=[N+]=[N-]

Materials Science: Surface Modification

Results:

For additional information, you can refer to the following sources:

Ethyl azidoacetate is an organic compound with the chemical formula C5_5H7_7N3_3O2_2. It is characterized by the presence of an azide functional group (-N₃) attached to an acetate moiety. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 164 °C. Ethyl azidoacetate is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile building block for various chemical transformations .

Ethyl azidoacetate is a hazardous compound due to the presence of the azido group. It is:

  • Toxic: Can cause skin and eye irritation, and inhalation may be harmful.
  • Flammable: Flash point is 79 °C [].
  • Explosive: The azido group can be explosive under certain conditions, especially upon heating or exposure to shock [].

  • Azidation Reactions: The azide group can be used to introduce azide functionalities into other compounds.
  • Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles and other heterocycles .
  • Knoevenagel Condensation: Ethyl azidoacetate can react with aldehydes in the presence of bases to form substituted indoles, demonstrating its utility in synthesizing complex organic molecules .
  • Coupling Reactions: It can also participate in coupling reactions, further expanding its application in synthetic organic chemistry .

Ethyl azidoacetate can be synthesized through several methods:

  • Direct Azidation: One common method involves the reaction of ethyl acetate with sodium azide, resulting in the formation of ethyl azidoacetate.
  • Condensation Reactions: The condensation of 1-methyl-β-carboline-3-carbaldehyde with ethyl azidoacetate has been reported to yield 2-formylxanthine derivatives, showcasing its utility in more complex synthesis pathways .
  • Knoevenagel Reaction: As mentioned earlier, ethyl azidoacetate can be utilized in Knoevenagel-type reactions to synthesize various indole derivatives .

Ethyl azidoacetate is widely used in organic synthesis due to its versatility:

  • Synthesis of Heterocycles: It is commonly employed to synthesize triazoles and indoles, which are important scaffolds in medicinal chemistry.
  • Bioconjugation: Its reactive azide group makes it suitable for bioconjugation applications, allowing researchers to label biomolecules selectively.
  • Drug Development: Compounds derived from ethyl azidoacetate may have potential applications in drug discovery and development due to their biological activity.

Interaction studies involving ethyl azidoacetate typically focus on its reactivity with other chemical species. For instance, its ability to engage in cycloaddition reactions makes it a valuable partner in click chemistry protocols. These studies often explore the kinetics and mechanisms of reaction pathways involving ethyl azidoacetate and various substrates.

Several compounds share structural or functional similarities with ethyl azidoacetate. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Methyl AzidoacetateMethyl instead of EthylLower boiling point; used similarly in synthesis.
Propyl AzidoacetatePropyl instead of EthylSimilar reactivity; slightly different solubility.
Benzyl AzidoacetateBenzyl groupIncreased steric hindrance; useful for specific applications.
Azidomethyl AcetateAzide group on methylDifferent reactivity profile; used in different contexts.

Ethyl azidoacetate is unique due to its balance between reactivity and stability, making it particularly useful for a wide range of synthetic applications while having favorable handling properties compared to more reactive analogs like benzyl azidoacetate.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

637-81-0

Wikipedia

Ethyl azidoacetate

Dates

Modify: 2023-08-15
Adzima et al. Spatial and temporal control of the alkyne-azide cycloaddition by photoinitiated Cu(II) reduction. Nature Chemistry, doi: 10.1038/nchem.980, published online 30 January 2011 http://www.nature.com/nchem

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